3-amino-N,N,2,4-tetramethylbenzamide

Lipophilicity Membrane permeability SAR

3-Amino-N,N,2,4-tetramethylbenzamide (CAS 16319-11-2) is a polysubstituted benzamide with molecular formula C11H16N2O and molecular weight 192.26 g/mol. The compound features a 3-amino group on the aromatic ring, methyl substituents at the 2- and 4-positions, and an N,N-dimethyl carboxamide moiety.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B8489189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N,2,4-tetramethylbenzamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)N(C)C)C)N
InChIInChI=1S/C11H16N2O/c1-7-5-6-9(8(2)10(7)12)11(14)13(3)4/h5-6H,12H2,1-4H3
InChIKeyVCPZGFSQODCBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N,N,2,4-tetramethylbenzamide: Procurement-Relevant Identity and Physicochemical Baseline


3-Amino-N,N,2,4-tetramethylbenzamide (CAS 16319-11-2) is a polysubstituted benzamide with molecular formula C11H16N2O and molecular weight 192.26 g/mol . The compound features a 3-amino group on the aromatic ring, methyl substituents at the 2- and 4-positions, and an N,N-dimethyl carboxamide moiety. Predicted physicochemical properties include a topological polar surface area (PSA) of 46.33 Ų, a predicted pKa of 3.28 ± 0.10, a predicted boiling point of 391.3 ± 42.0 °C, and a predicted density of 1.070 ± 0.06 g/cm³ . It is classified within the broader ortho-amino benzamide chemical space, a scaffold known for affinity toward zinc-dependent enzymes including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) [1]. The compound is available from research chemical suppliers at typical purities of 95% .

Why 3-Amino-N,N,2,4-tetramethylbenzamide Cannot Be Casually Replaced by Generic Benzamide Analogs


Within the ortho-amino benzamide family, small changes in ring substitution pattern produce large shifts in target engagement, selectivity, and ADME properties. The 2,4-dimethyl pattern on the aromatic ring of this compound creates a steric environment distinct from the unsubstituted 3-aminobenzamide scaffold and from mono-methylated analogs such as 3-amino-N,N,2-trimethylbenzamide (CAS 39062-73-2) . Literature on related benzamide series demonstrates that methyl group position and count on the aryl ring directly modulate potency at HDAC isoforms; for example, a 2-methyl substituent can shift IC50 by several-fold relative to the 3-methyl or 4-methyl isomer [1]. Additionally, the N,N-dimethyl amide terminus is resistant to the metabolic N-dealkylation that limits the half-life of N-monomethyl and primary benzamides . These structure-dependent differences in physicochemical and pharmacological behavior mean that substituting a generic 3-aminobenzamide for this compound without experimental validation risks producing non-reproducible results in sensitive biochemical or cell-based assays.

Quantitative Differentiation Evidence for 3-Amino-N,N,2,4-tetramethylbenzamide Versus Closest Analogs


Predicted Lipophilicity Enhancement from 2,4-Dimethyl Substitution Versus Unsubstituted 3-Amino-N,N-dimethylbenzamide

The addition of two methyl groups at the 2- and 4-positions of the aromatic ring is predicted to substantially increase lipophilicity relative to the unsubstituted comparator 3-amino-N,N-dimethylbenzamide (CAS 33322-60-0). The comparator, lacking ring methyls, has a reported LogP of approximately -0.11 . While experimentally measured LogP for the target compound is not available in the public domain, the additive contribution of two aromatic methyl groups (π ≈ +0.5 to +0.6 each) predicts a LogP shift of approximately +1.0 to +1.2 units, placing the target compound in a more membrane-permeable range. Vendor technical notes corroborate that 'methyl groups at the 2,4-positions enhance lipophilicity, improving membrane permeability' . This predicted difference has direct relevance for cell-based assay performance and oral bioavailability potential.

Lipophilicity Membrane permeability SAR

Metabolic Stability Advantage of N,N-Dimethylamide Over N-Monomethyl and Primary Benzamide Analogs

The N,N-dimethylamide terminus of 3-amino-N,N,2,4-tetramethylbenzamide provides resistance to cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway for N-monomethyl and primary benzamides. The vendor technical documentation states that 'N,N-dimethylation reduces metabolic degradation, extending half-life in vitro' . This is consistent with the well-established medicinal chemistry principle that tertiary amides are metabolically more stable than secondary or primary amides due to steric shielding of the N–C bond and reduced susceptibility to oxidative N-dealkylation [1]. While no direct head-to-head microsomal stability data comparing this compound against its N-monomethyl analog are publicly available, the class-level metabolic stability advantage of N,N-dimethyl over N-monomethyl benzamides is a broadly accepted principle in drug design.

Metabolic stability N-dealkylation Half-life

Steric Differentiation from 3-Amino-N,N,2-trimethylbenzamide via the 4-Methyl Substituent

The closest commercially available analog, 3-amino-N,N,2-trimethylbenzamide (CAS 39062-73-2, MW 178.23), differs by the absence of the 4-methyl group . In ortho-amino benzamide HDAC inhibitors, the 4-position of the aryl ring projects toward the enzyme surface near the cap-group binding region. Substitution at this position can sterically influence isoform selectivity. Published SAR on closely related N-(2-aminophenyl)benzamide HDAC inhibitors shows that 4-substituents modulate HDAC1 vs. HDAC3 selectivity profiles; for example, a 4-methyl substituent in the benzamide series MS-275 (entinostat) contributes to its class I HDAC selectivity [1]. The target compound's 4-methyl group is therefore predicted to produce a different HDAC isoform interaction profile than the 4-unsubstituted analog 3-amino-N,N,2-trimethylbenzamide.

Steric effects Binding pocket compatibility SAR

Evidence-Based Application Scenarios for 3-Amino-N,N,2,4-tetramethylbenzamide in Research Procurement


Scaffold for Structure-Activity Relationship (SAR) Exploration of Ortho-Amino Benzamide HDAC or PARP Inhibitors

Researchers developing ortho-amino benzamide-based inhibitors of zinc-dependent enzymes (HDACs, PARPs) may select this compound as a substituted core scaffold. Its 2,4-dimethyl pattern provides a distinct lipophilicity and steric profile versus the parent 3-aminobenzamide (IC50 < 50 nM at PARP in CHO cells ), allowing exploration of how ring methylation affects isoform selectivity and cellular potency. The N,N-dimethylamide terminus further provides metabolic stability advantages for cell-based assays exceeding 24-hour incubation . This compound is suitable as a core intermediate for further derivatization at the amino group to generate focused libraries.

Synthetic Intermediate for Elaboration via the Free 3-Amino Handle

The free primary amine at the 3-position serves as a reactive handle for amide coupling, sulfonamide formation, reductive amination, or urea synthesis, enabling rapid diversification. This nucleophilic site is described in vendor documentation as capable of donating its lone pair to electrophiles, facilitating bond formation . Researchers synthesizing compound libraries for phenotypic or target-based screening can use this compound as a versatile building block, leveraging the 2,4-dimethyl and N,N-dimethyl substitution pattern as a fixed scaffold element.

Negative Control or Comparator Compound in Methyl-Scanning SAR Studies

In methyl-scanning campaigns where individual methyl groups are systematically added to or removed from a benzamide scaffold, this compound can serve as the '2,4-dimethyl' reference point. Its closest commercial analog, 3-amino-N,N,2-trimethylbenzamide (lacking the 4-methyl group) , provides the matched-pair comparator needed to deconvolute the contribution of the 4-methyl substituent to biological activity, solubility, and metabolic stability. Procurement of both compounds in parallel enables rigorous SAR analysis.

Fragment-Based or Affinity-Based Screening Against Metalloenzyme Targets

The combination of a metal-chelating ortho-amino benzamide warhead with a moderately lipophilic substitution pattern (predicted LogP shift of ~+1.0 vs. the unsubstituted analog ) makes this compound a candidate for fragment-based screening against zinc-dependent targets. The PSA of 46.33 Ų is within acceptable range for fragment-like properties. Its differentiated substitution pattern allows screening libraries to sample chemical space not covered by simpler 3-aminobenzamide fragments.

Technical Documentation Hub

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